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molecular formula C11H8N2O B1349830 pyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 6025-68-9

pyrrolo[1,2-a]quinoxalin-4(5H)-one

Cat. No. B1349830
M. Wt: 184.19 g/mol
InChI Key: LINHQLFBBDHSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599812

Procedure details

15 g (0.095 mol) of 2-(1-pyrrolyl)aniline is brought to reflux for 1 h 30 min, in 200 cm3 of toluene, in the presence of 50 cm3 of a 20% solution of phosgene in toluene. After cooling, the precipitate formed is filtered off, washed with ethyl ether, dried and recrystallized from acetonitrile (white powder sublimed at 270° C.).
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([C:6]2[CH:12]=[CH:11][CH:10]=[CH:9][C:7]=2[NH2:8])[CH:5]=[CH:4][CH:3]=[CH:2]1.[C:13](Cl)(Cl)=[O:14]>C1(C)C=CC=CC=1>[O:14]=[C:13]1[NH:8][C:7]2[C:6](=[CH:12][CH:11]=[CH:10][CH:9]=2)[N:1]2[CH:2]=[CH:3][CH:4]=[C:5]12

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
N1(C=CC=C1)C1=C(N)C=CC=C1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with ethyl ether
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from acetonitrile (white powder sublimed at 270° C.)

Outcomes

Product
Name
Type
Smiles
O=C1C=2N(C3=CC=CC=C3N1)C=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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